2-(Cyclopropylamino)acetic acid hydrochloride

Description

Chemical Classification and Structure

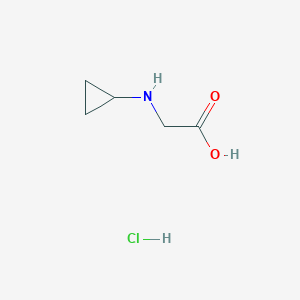

2-(Cyclopropylamino)acetic acid hydrochloride belongs to the class of non-canonical amino acids, specifically categorized as a cycloalkyl-substituted glycine derivative. The compound exhibits the molecular formula C₅H₉NO₂·HCl, corresponding to a molecular weight of 151.59 grams per mole. The free acid form possesses the molecular formula C₅H₉NO₂ with a molecular weight of 115.13 grams per mole. The structural architecture features a central amino acid backbone where the amino group is substituted with a cyclopropyl ring, creating a unique three-dimensional arrangement that influences both chemical reactivity and biological activity.

The compound's International Union of Pure and Applied Chemistry name is designated as 2-(cyclopropylamino)acetic acid. The Chemical Abstracts Service registry number for the free acid form is 10294-18-5, while the hydrochloride salt carries the identifier 71922-63-9. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CC1NCC(=O)O for the free acid. The International Chemical Identifier format provides the designation InChI=1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8).

The three-dimensional configuration of this compound exhibits specific stereochemical characteristics due to the presence of the cyclopropane ring system. The cyclopropane moiety introduces significant strain energy, approximately 27.5 kilocalories per mole, which contributes to the compound's unique reactivity profile. This strain energy arises from the deviation of bond angles from the ideal tetrahedral geometry, creating opportunities for selective chemical transformations.

Historical Context and Discovery

The development of cyclopropylglycine and related compounds traces its origins to the pioneering work of Lowry in 1952, who first reported the synthesis of racemic cyclopropylglycine using Strecker chemistry, albeit with a modest 9% yield. This initial breakthrough established the foundation for subsequent investigations into cyclopropane-containing amino acids. The compound gained renewed interest following recognition of its potential therapeutic applications and its role as a synthetic intermediate for pharmaceutical development.

The enzymatic resolution of racemic cyclopropylglycine was subsequently described by Whitesides and colleagues, who employed selective enzymatic methods to obtain homochiral forms of the compound. This advancement marked a significant milestone in the production of enantiomerically pure cyclopropane amino acids, addressing the critical need for stereoselective synthesis methods in pharmaceutical applications. The resolution process utilized Hog Kidney Acylase I for the enzymatic hydrolysis of acetamide derivatives, demonstrating the viability of biocatalytic approaches for chiral amino acid production.

More recent developments have focused on improving synthetic efficiency and scalability. The work of Parker and colleagues introduced an enzyme-coupled system consisting of leucine dehydrogenase and formate dehydrogenase, enabling reductive amination of cyclopropylglyoxylic acid with nicotinamide adenine dinucleotide cofactor recycling. This system achieved remarkable performance metrics, producing cyclopropylglycine at substrate concentrations of approximately 100 grams per liter with 99% yield and complete enantiomeric excess after 17 hours of reaction time.

The patent literature reflects continued innovation in cyclopropylglycine synthesis, with United States Patent 3,987,178 disclosing methods for preparation and resolution of both D- and L-forms of the compound. Alternative synthetic routes have been developed, including approaches starting from cyclopropanecarboxaldehyde and utilizing cyclopropyl-5-hydantoin intermediates. These methodological advances have contributed to making cyclopropane amino acids more accessible for research and industrial applications.

Significance in Organic Chemistry and Biochemistry

The significance of this compound in organic chemistry stems from its unique structural features that combine the conformational constraints of cyclopropane rings with the functional versatility of amino acids. Cyclopropane represents the most common small ring system in pharmaceuticals and agrochemicals, ranking as the third most prevalent non-heteroatomic ring system among active pharmaceutical ingredients. This prevalence underscores the importance of developing efficient synthetic methods for cyclopropane-containing compounds.

In biochemical contexts, cyclopropane amino acids exhibit substantial bioactivity levels, as exemplified by naturally occurring compounds such as 1-aminocyclopropane-1-carboxylic acid, which serves as the precursor to the plant hormone ethylene. The compound plays critical roles in plant physiology, including pollination and seed production through ethylene-independent signaling pathways that activate proteins similar to those involved in nervous system responses. Additionally, 1-aminocyclopropane-1-carboxylic acid functions as an exogenous partial agonist of mammalian N-methyl-D-aspartate receptors, highlighting the cross-kingdom significance of cyclopropane amino acids.

The synthetic utility of cyclopropane amino acids extends to their incorporation into therapeutic peptides and antimicrobial compounds. Research has demonstrated that these non-canonical amino acids can induce conformational changes in peptide structures, enabling fine-tuning of properties such as stability and permeability. This capability addresses traditional limitations of peptide therapeutics, making cyclopropane amino acids valuable tools for medicinal chemistry applications.

Biocatalytic production methods have achieved remarkable efficiency improvements, with recent studies reporting space-time yields of 377.3 grams per liter per day and enantiomeric excess values exceeding 99.5%. These advances position cyclopropane amino acids as commercially viable building blocks for pharmaceutical synthesis. The development of continuous synthesis processes, demonstrated through 90-hour production runs yielding 634.6 grams of product, further emphasizes the industrial potential of these compounds.

The discovery of novel biosynthetic pathways for cyclopropane-containing amino acids has expanded understanding of their natural occurrence and biological functions. Recent research has identified pazamine, a new non-canonical amino acid containing a cyclopropane ring formed through a two-step process involving radical halogenation followed by pyridoxal-5'-phosphate-dependent cyclization. This finding illustrates the continued relevance of cyclopropane amino acids in natural product chemistry and metabolic engineering applications.

Research Objectives and Scope

Contemporary research objectives for this compound encompass multiple dimensions of chemical and biological investigation. Primary focus areas include the development of scalable synthetic methodologies that avoid neurotoxic oxidants and precious metal catalysts while maintaining high stereochemical control. The implementation of modular synthetic routes enables access to diversifiable, protected cyclopropane amino acid building blocks from common laboratory reagents, addressing practical constraints in pharmaceutical development.

Mechanistic studies of enzymatic synthesis pathways represent another crucial research direction. The optimization of nicotinamide adenine dinucleotide-driven biocatalytic systems has demonstrated the potential for industrial-scale production, with target specifications including substrate loadings exceeding 100 grams per liter, conversion rates above 98%, enantiomeric excess values surpassing 99%, and reaction times within 24 hours. These specifications guide ongoing efforts to enhance biocatalytic efficiency and economic viability.

The exploration of cyclopropane amino acids as building blocks for antimicrobial peptides addresses the growing challenge of antimicrobial resistance. Research objectives include understanding how cyclopropane substitution affects peptide conformation, membrane interaction, and biological activity. This knowledge contributes to developing new therapeutic strategies against resistant pathogens.

Analytical methodology development focuses on improving characterization techniques for cyclopropane amino acids, including nuclear magnetic resonance spectroscopy and mass spectrometry protocols. Advanced analytical methods enable precise monitoring of synthetic processes and quality control for pharmaceutical applications. The development of chiral analytical methods, utilizing specialized columns such as CHIRALPAK MA (+) systems, supports the production of enantiomerically pure compounds.

Future research directions encompass the investigation of cyclopropane amino acid derivatives for novel therapeutic applications, including their potential roles in neuroscience and metabolic disorders. The unique structural properties of these compounds, particularly their ability to serve as conformational constraints in peptide design, position them as valuable tools for structure-activity relationship studies. Continued exploration of biosynthetic pathways may reveal additional naturally occurring cyclopropane amino acids with distinct biological activities, expanding the available chemical space for drug discovery applications.

Properties

IUPAC Name |

2-(cyclopropylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACZBXBXDSGMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71922-63-9 | |

| Record name | Glycine, N-cyclopropyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Pharmaceutical Development

2-(Cyclopropylamino)acetic acid hydrochloride serves as a critical building block in the synthesis of novel pharmaceuticals. Its functional groups enable it to be modified for specific therapeutic targets.

- Case Study : Research has indicated its potential as an antibacterial agent, possibly disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Organic Synthesis

The compound acts as a reagent in various organic synthesis reactions, including:

- Condensation Reactions

- Acylation Reactions

- Alkylation Reactions

These reactions facilitate the modification and functionalization of other molecules for further study .

| Reaction Type | Description | Example Application |

|---|---|---|

| Condensation | Formation of larger molecules from smaller ones | Synthesis of peptide-like compounds |

| Acylation | Introduction of acyl groups into molecules | Modification of bioactive compounds |

| Alkylation | Addition of alkyl groups to substrates | Synthesis of complex organic molecules |

Agricultural Chemistry

The compound is being explored for its role in developing novel pesticides or herbicides. Its unique structure may contribute to environmentally friendly crop protection solutions.

- Case Study : The compound's ability to form salts with various acids enhances its utility in pesticide formulations .

Research indicates that this compound exhibits biological activity, particularly as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic Acid Hydrochloride (CAS 1423024-44-5)

- Molecular Formula: C₁₁H₁₂Cl₃NO₂

- Key Differences: Incorporates a 3,5-dichlorophenyl group, increasing molecular weight (277.58 g/mol) and lipophilicity compared to the parent compound.

- Status : Discontinued, possibly due to synthesis challenges or toxicity .

Ethyl 2-(Cyclopropylamino)-2-(2,4-dichlorophenyl)acetate Hydrochloride (CAS 451485-54-4)

Functional Group Modifications

Methyl 2-Amino-2-cyclopropylacetate Hydrochloride (CAS 535936-86-8)

- Molecular Formula: C₆H₁₂ClNO₂

- Key Differences : Methyl ester group increases hydrophobicity (LogP ~1.5) and stability. Requires storage at -20°C, indicating hygroscopicity or thermal sensitivity .

2-Amino-N-cyclopropylacetamide Hydrochloride (CAS 670253-51-7)

Cyclopropane Ring Modifications

[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS 1909314-12-0)

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular weight (165.62 g/mol) is higher than the parent compound .

Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)

- Molecular Formula: C₇H₁₄ClNO₂

- Key Differences: Combines ester and aminomethyl groups, creating a prodrug with dual functionalization. Likely exhibits prolonged half-life in vivo .

Aromatic and Heterocyclic Analogs

2-(Cyclopropylamino)-2-(Pyridin-3-yl)acetic Acid (CAS 1218388-85-2)

- Molecular Formula : C₁₀H₁₂N₂O₂

- May target neurological receptors .

2-(3-Chlorophenyl)-2-(Dimethylamino)acetic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

- Key Differences: Dimethylamino group increases basicity (pKa ~8.5) compared to cyclopropylamine (pKa ~10.5). The 3-chlorophenyl group enhances halogen bonding .

Comparative Data Table

Biological Activity

2-(Cyclopropylamino)acetic acid hydrochloride (CPAA-HCl) is a chemical compound notable for its unique structural features and potential biological activities. With a molecular formula of C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol, CPAA-HCl is characterized by its cyclopropyl group attached to an amino group and an acetic acid moiety. This structure endows it with distinct steric and electronic properties, making it a valuable candidate for various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C₅H₁₀ClNO₂

- Molecular Weight : 151.59 g/mol

- Structural Representation :

- InChI:

InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H - SMILES:

C1CC1NCC(=O)O.Cl

- InChI:

Biological Activity Overview

Research indicates that CPAA-HCl exhibits significant biological activity, particularly as an antibacterial agent . Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Additionally, CPAA-HCl has been explored for its potential in proteomics research due to its ability to interact with various biomolecules.

The specific mechanisms through which CPAA-HCl exerts its biological effects are still under investigation. However, preliminary studies suggest that it may:

- Disrupt bacterial cell wall synthesis.

- Interfere with critical metabolic pathways in bacteria.

- Engage in interactions with proteins involved in cellular processes.

Antibacterial Activity

A study highlighted the antibacterial properties of CPAA-HCl against several bacterial strains. The compound demonstrated dose-dependent inhibition of bacterial growth, indicating its potential utility in developing new antibacterial therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This table summarizes the effectiveness of CPAA-HCl against common pathogenic bacteria, suggesting its potential role as a therapeutic agent in treating bacterial infections.

Proteomics Applications

In proteomics research, CPAA-HCl has been utilized as a chemical probe to study protein interactions and modifications. Its ability to selectively bind to certain proteins enhances its value in elucidating complex biochemical pathways.

Synthesis and Applications

CPAA-HCl serves as an intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its reactive functionalities allow it to participate in various organic synthesis reactions, including:

- Condensation Reactions

- Acylation Reactions

- Alkylation Reactions

These reactions facilitate the development of novel compounds with enhanced biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Characteristics |

|---|---|---|---|

| 2-Aminoacetic Acid (Glycine) | C₂H₅NO₂ | 75.07 g/mol | Simplest amino acid; non-essential |

| Cyclopropylamine | C₃H₇N | 55.09 g/mol | Used as a building block in pharmaceuticals |

| 2-(Dimethylamino)acetic Acid | C₅H₁₃N₃O₂ | 115.17 g/mol | Exhibits different biological activities |

The comparison illustrates the unique properties of CPAA-HCl that may enhance its interactions within biological systems compared to structurally similar compounds.

Preparation Methods

Synthesis via Amino Acid Derivative and Cyclopropylamine

Based on recent research and industrial procedures, the synthesis can be summarized as follows:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| Step 1 | Preparation of a protected amino acid intermediate | Starting from a suitable precursor such as glycine or a protected derivative, reacted with cyclopropylamine | Typically involves coupling reactions, often using carbodiimide or similar coupling agents |

| Step 2 | Coupling of cyclopropylamine with acetic acid derivative | Cyclopropylamine reacts with acetic acid or its derivatives (e.g., acetic anhydride) under controlled conditions | Achieved through nucleophilic substitution or amidation reactions |

| Step 3 | Salt formation | Treatment of the free amino acid with hydrochloric acid | Produces the hydrochloride salt, stabilizing the compound |

Specific Industrial Route

A notable synthesis method involves the following:

- Reaction of cyclopropylamine with chloroacetic acid derivatives to form the amino acid backbone.

- Hydrochloric acid treatment to convert the free amino acid into its hydrochloride salt.

This process is optimized for safety, scalability, and high purity, often involving reflux conditions and purification steps such as crystallization or chromatography.

Research-Backed Synthesis Data

Research articles highlight the importance of controlling reaction conditions to maximize yield and purity:

- Temperature Control: Reactions are typically conducted at 0–25°C to prevent side reactions.

- Solvent Choice: Ethanol, dichloromethane, or acetonitrile are common solvents, providing good solubility and ease of purification.

- Reaction Time: Ranges from 12 to 24 hours depending on the step.

- Purification: Crystallization from suitable solvents ensures high purity (>98% HPLC).

For example, a documented synthesis involved refluxing cyclopropylamine with chloroacetic acid derivatives in ethanol, followed by acidification with HCl to yield the hydrochloride salt with purity exceeding 98%.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range | Purpose/Notes |

|---|---|---|

| Reaction Temperature | 0–25°C | Minimize side reactions and decomposition |

| Solvent | Ethanol, Dichloromethane, Acetonitrile | Solubility and purification |

| Reaction Time | 12–24 hours | Complete conversion |

| Yield | 70–85% | Optimized through reaction conditions and purification |

| Purity (HPLC) | ≥98% | Ensures suitability for research applications |

Summary of Key Research Findings

- The synthesis route involving direct coupling of cyclopropylamine with chloroacetic acid derivatives is efficient and scalable.

- Reaction conditions such as temperature, solvent choice, and reaction time critically influence the yield and purity.

- Crystallization and purification steps are essential for obtaining high-quality hydrochloride salt suitable for research purposes.

- Safety parameters, including thermal stability and reactivity, are well-characterized, ensuring safe industrial application.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(cyclopropylamino)acetic acid hydrochloride with high purity?

- Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by amine functionalization. A two-step approach is often employed:

Cyclopropane Introduction: Use cyclopropane precursors (e.g., cyclopropylamine) reacted with haloacetic acid derivatives under basic conditions.

Hydrochloride Salt Formation: Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Critical parameters include pH control during salt formation and purification via recrystallization or column chromatography to remove unreacted cyclopropylamine .

Note: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer:

- 1H NMR: Key signals include cyclopropyl protons (δ 0.5–1.5 ppm, multiplet), the methylene group adjacent to the amino moiety (δ 3.2–3.8 ppm), and the carboxylic acid proton (δ 12–14 ppm, broad in DMSO-d6).

- 13C NMR: Expect peaks for the cyclopropyl carbons (δ 8–15 ppm), the carboxylic carbon (δ 170–175 ppm), and the methylene carbon (δ 45–55 ppm).

Compare experimental data with computed spectra (e.g., DFT calculations) to resolve ambiguities. For hydrochloride salts, ensure solvent selection (e.g., DMSO-d6) minimizes proton exchange broadening .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

- Methodological Answer: Challenges like twinning or disorder in the cyclopropyl ring require advanced refinement tools:

- Use SHELXL for high-resolution Apply restraints to bond lengths/angles in disordered regions and test twin-law models (e.g., two-domain twinning).

- Validate hydrogen-bonding networks (e.g., O–H⋯Cl interactions) using PLATON or Mercury to ensure geometric accuracy.

Cross-validate with spectroscopic data (IR, NMR) to confirm functional group positions .

Q. What analytical approaches reconcile conflicting NMR and computational data for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects or protonation state variations:

Solvent Correction: Re-run NMR in deuterated water to assess hydrochloride salt dissociation effects.

Computational Adjustments: Include explicit solvent molecules in density functional theory (DFT) simulations (e.g., using COSMO model).

Dynamic NMR: Perform variable-temperature experiments to detect conformational exchange in the cyclopropyl ring .

Q. How does the cyclopropylamino group influence the compound’s utility in targeted protein degradation (e.g., PROTACs)?

- Methodological Answer: The cyclopropyl group introduces rigidity, potentially enhancing ternary complex formation between the target protein and E3 ligase:

- Linker Design: Incorporate the compound as a semi-flexible linker to balance conformational freedom and stability.

- Biological Testing: Use surface plasmon resonance (SPR) to measure binding kinetics and cellular assays (e.g., Western blot) to assess degradation efficiency.

Compare with non-cyclopropyl analogues to isolate steric/electronic contributions .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis: Calculate 95% confidence intervals for EC50/IC50 values and apply ANOVA for multi-group comparisons.

- Outlier Detection: Use Grubbs’ test to identify and exclude anomalous data points .

Q. How can chiral purity be ensured during synthesis, given the compound’s potential stereoisomerism?

- Methodological Answer:

- Chiral Chromatography: Employ HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) and polarimetric detection.

- Circular Dichroism (CD): Compare experimental CD spectra with enantiomerically pure standards.

- Crystallographic Resolution: Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.